[2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine
Description
Contextualization of Indole-Based Chemical Scaffolds in Research
The indole (B1671886) ring system is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of biologically active compounds and its utility as a versatile scaffold in drug discovery. mdpi.comnih.govnih.gov This heterocyclic aromatic compound is a key structural component in many natural products, alkaloids, and pharmaceuticals. nih.gov The structural adaptability of the indole nucleus allows for the synthesis of diverse derivatives, leading to compounds with a wide spectrum of therapeutic applications, including roles in cancer treatment, management of infectious diseases, and as anti-inflammatory agents. mdpi.comnih.govresearchgate.net The ability of indole derivatives to interact with various biological targets makes them a privileged structure in the design of novel therapeutic agents. mdpi.com
Significance of Fluorine Substitution in Medicinal Chemistry and Chemical Biology Research
The strategic incorporation of fluorine atoms into drug candidates is a well-established and powerful tool in medicinal chemistry. nih.govtandfonline.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacological profile. tandfonline.comacs.org Fluorine substitution can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve membrane permeability, and increase the binding affinity of a ligand to its target protein. nih.govtandfonline.com Furthermore, the isotope fluorine-18 (B77423) is a crucial positron emitter for use in Positron Emission Tomography (PET) imaging, a sensitive diagnostic technique. nih.gov The deliberate placement of fluorine is a rational approach to optimize the physicochemical and pharmacokinetic properties of a molecule. nih.gov
Overview of N-Alkyltryptamine Analogue Research in Academic Literature
Substituted tryptamines are a broad class of compounds derived from the naturally occurring tryptamine (B22526). wikipedia.org This family includes essential endogenous molecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org Academic research into synthetic N-alkyltryptamine analogues has been extensive, driven by the desire to understand their structure-activity relationships and potential therapeutic applications. nih.govnih.govrsc.org The synthesis and pharmacological evaluation of numerous tryptamine derivatives, including those with modifications on the indole ring and the amino group, have been documented in scientific literature. purdue.edumdma.chacs.org
Current State of Scholarly Investigations Pertaining to 2-(6-fluoro-1H-indol-3-yl)ethylamine
Direct and extensive scholarly investigation specifically on 2-(6-fluoro-1H-indol-3-yl)ethylamine (6-fluoro-N-methyltryptamine) is limited in the available academic literature. However, significant research has been conducted on closely related fluorinated tryptamines, such as 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) and 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET). purdue.edumdma.chnih.govacs.orgwikipedia.org
Studies on these analogues provide valuable insights into the potential properties of 6-fluoro-N-methyltryptamine. Research has shown that fluorination of tryptamines can have varied effects on their affinity for serotonin receptors. nih.govacs.org For instance, the introduction of a fluorine atom at the 6-position of the indole ring has been a subject of particular interest. It has been reported that 6-fluoro-DET is inactive as a hallucinogen in humans, a finding that has spurred further research to understand the metabolic and pharmacodynamic consequences of such substitutions. purdue.edumdma.ch
Pharmacological data for the closely related 6-fluoro-DMT indicates that it has affinity for various serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C. wikipedia.org While it acts as a partial agonist at the 5-HT2A receptor, its potency is reported to be lower than that of its non-fluorinated counterpart, dimethyltryptamine (DMT). wikipedia.org
The synthesis of several fluorinated tryptamine derivatives has been described in the scientific literature, providing a basis for the chemical preparation of 2-(6-fluoro-1H-indol-3-yl)ethylamine for further study. mdma.chacs.org
| Target | Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 693–865 |
| 5-HT1B | 218 |
| 5-HT1D | 55 |
| 5-HT1E | 461 |
| 5-HT2A | 511–866 |
| 5-HT2B | 30 |
| 5-HT2C | 674 |
| 5-HT3 | >10,000 |
Data sourced from Wikipedia's compilation of pharmacological data. wikipedia.org
Research Gaps and Future Directions in Fluoroindolylethylmethylamine Studies
The current body of academic literature reveals a clear research gap concerning the specific compound 2-(6-fluoro-1H-indol-3-yl)ethylamine. While studies on its close analogues, 6-fluoro-DMT and 6-fluoro-DET, offer predictive insights, a dedicated investigation into the synthesis, pharmacology, and structure-activity relationship of 6-fluoro-N-methyltryptamine is warranted.
Future research should focus on the following areas:
Synthesis and Characterization: Development of efficient and well-documented synthetic routes for 2-(6-fluoro-1H-indol-3-yl)ethylamine to enable further pharmacological studies.
Pharmacological Profiling: A comprehensive evaluation of the binding affinities and functional activities of the compound at a wide range of serotonin and other relevant receptors.
Comparative Studies: Direct comparative studies with its non-fluorinated parent compound, N-methyltryptamine, as well as with 6-fluoro-DMT and 6-fluoro-DET, to precisely determine the influence of the fluorine atom and the N-methylation pattern on its pharmacological profile.
Metabolic Stability: Investigation into the metabolic fate of the compound to understand how the 6-fluoro substitution affects its biotransformation, which could explain the observed inactivity of related compounds like 6-fluoro-DET. mdma.ch
A more systematic exploration of fluorinated tryptamines is necessary to rationally design compounds with optimized molecular properties for potential therapeutic applications. nih.gov Elucidating the nuanced effects of fluorine substitution on the pharmacological and potential psychological actions of tryptamines remains a key area for future scientific inquiry. mdma.ch
Structure
3D Structure
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-13-5-4-8-7-14-11-6-9(12)2-3-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSLLTXPGFQNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Elucidation of 2 6 Fluoro 1h Indol 3 Yl Ethylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR experiments provide fundamental information about the different types of proton, carbon, and fluorine nuclei present in the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For the 6-fluoroindole (B127801) scaffold, aromatic protons exhibit characteristic shifts and coupling patterns influenced by the fluorine substituent. The ethylamine (B1201723) side chain protons would appear as multiplets in the aliphatic region.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon directly bonded to the fluorine atom (C-6) would show a large one-bond coupling constant (¹JCF), a key diagnostic feature. Other carbons in the aromatic ring will also exhibit smaller two- or three-bond couplings to fluorine. nih.gov
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. biophysics.org The spectrum for this compound would display a single resonance for the C-6 fluorine atom. Its chemical shift is highly sensitive to the local electronic environment, and its coupling to adjacent protons (³JHF) provides further structural confirmation. nih.gov The relaxation of the fluorine spin is influenced by dipole-dipole interactions with surrounding protons and by chemical shift anisotropy. nih.gov
The table below presents the predicted NMR data for the related compound 6-fluoro-3-methyl-1H-indole, which serves as a model for the 6-fluoroindole core of the target molecule. rsc.org
| Technique | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H NMR | NH (Indole) | ~7.9 (variable) | br s |
| H-5 | ~7.5 | dd, J ≈ 8.6, 5.4 Hz | |
| H-7 | ~7.0 | dd, J ≈ 9.7, 2.2 Hz | |
| H-4 | ~6.9 | td, J ≈ 9.6, 2.2 Hz | |
| ¹³C NMR | C-6 | ~160 (d, ¹JCF ≈ 240 Hz) | - |
| C-7a | ~136 | - | |
| C-2 | ~125 | - | |
| C-3a | ~122 | - | |
| C-3 | ~112 | - | |
| C-5 | ~108 | - | |
| C-4 | ~97 | - | |
| ¹⁹F NMR | F-6 | ~ -121 | s |
Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu It would be used to trace the connectivity within the ethyl side chain (H-α to H-β) and among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.edu It is critical for piecing together the molecular fragments. Key HMBC correlations would include those from the H-2 proton to C-3 and C-3a, and from the side-chain H-α protons to the indole (B1671886) C-2 and C-3 carbons, confirming the attachment point of the ethylamine group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. researchgate.net It is instrumental in determining stereochemistry and conformation by observing through-space dipolar couplings.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for 2-(6-fluoro-1H-indol-3-yl)ethylamine (C₁₁H₁₃FN₂) is 192.1063 Da. The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure, revealing characteristic cleavages that corroborate the proposed connectivity. A primary fragmentation pathway for tryptamines involves the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of a stable 3-indolylmethyl cation. For the 6-fluoro analogue, this would result in a prominent ion at m/z 148.
Hyphenated chromatographic and mass spectrometric techniques are vital for both purity assessment and compound identification within complex mixtures.
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS separates volatile compounds in the gas phase before mass analysis. It is highly effective for purity analysis and can provide library-matchable fragmentation patterns for identification. asianpubs.orgresearchgate.net For certain tryptamines, derivatization may be necessary to increase volatility and thermal stability for GC analysis.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation
Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.
FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The resulting spectrum displays absorption bands characteristic of specific functional groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light.
Together, these techniques confirm the presence of key functional groups within the target molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretching | 3450 - 3300 |
| N-H (Amine) | Stretching (secondary) | 3350 - 3310 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Ring Stretching | 1620 - 1450 |
| C-F (Aryl-F) | Stretching | 1270 - 1100 (Strong) |
| C-N | Stretching | 1350 - 1000 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique can precisely determine the three-dimensional arrangement of atoms, providing exact bond lengths, bond angles, and torsional angles. researchgate.net For 2-(6-fluoro-1H-indol-3-yl)ethylamine, a successful crystal structure determination would reveal the preferred conformation of the ethylamine side chain relative to the indole ring in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and the secondary amine, which dictate how the molecules pack together in the crystal lattice. researchgate.net This information is invaluable for understanding the compound's solid-state properties.
Structure Activity Relationship Sar Studies of 2 6 Fluoro 1h Indol 3 Yl Ethylamine Derivatives
Design Principles for Systematic Structural Modifications
The systematic structural modification of 2-(6-fluoro-1H-indol-3-yl)ethylamine and related tryptamines follows several key design principles aimed at understanding and optimizing their interaction with biological targets, primarily serotonin (B10506) receptors. The core strategy involves a step-by-step alteration of the molecule's key components: the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the terminal amine.
The design process is an iterative cycle of designing new ligands, synthesizing them, and then evaluating their biological activity. This approach allows for the development of a comprehensive understanding of the molecular recognition between the ligand and its protein target. Key considerations in this process include:
Exploiting Hydrophobic Interactions: The indole nucleus of the tryptamine (B22526) scaffold provides a large hydrophobic surface. Modifications often aim to enhance interactions with hydrophobic pockets within the receptor binding site.
Modulating Electronic Properties: The introduction of substituents, such as fluorine, on the indole ring alters the electronic distribution of the molecule. This can influence key interactions, such as cation-π interactions with aromatic residues in the receptor.
Probing Steric Constraints: By introducing substituents of varying sizes at different positions, the steric tolerance of the receptor binding pocket can be mapped.
Optimizing Amine Substituents: The nature of the substituents on the terminal nitrogen atom significantly impacts receptor affinity and selectivity. Systematic variation of these groups is a critical aspect of SAR studies.
Conformational Restriction: Introducing conformational constraints, for example, by incorporating the side chain into a ring system, can help to identify the bioactive conformation of the molecule.
This systematic approach allows for the development of a pharmacophore model, which defines the essential structural features required for biological activity and can guide the design of new, more potent, and selective compounds.
Influence of Indole Ring Substituents on Molecular Activity
Substituents on the indole ring of tryptamine derivatives play a pivotal role in modulating their affinity and efficacy at various receptors. The position and nature of these substituents can profoundly alter the compound's pharmacological profile.
Positional Effects of Fluorine on Electronic and Steric Properties
The introduction of a fluorine atom onto the indole ring significantly impacts the molecule's electronic and steric properties, with the position of substitution being a critical determinant of its pharmacological effects. Fluorine is a highly electronegative atom, and its placement on the aromatic ring can alter the electron density and, consequently, the molecule's interaction with receptor targets.
In the case of 2-(6-fluoro-1H-indol-3-yl)ethylamine, the fluorine atom is located at the C6 position of the indole ring. Fluorination at this position has been shown to influence the affinity for various serotonin receptors. Generally, fluorination of tryptamines has been found to have little effect on the affinity for 5-HT2A and 5-HT2C receptors. However, it can reduce affinity for the 5-HT1A receptor. researchgate.net
The electronic effects of the fluorine atom can also influence the metabolic stability of the compound. The carbon-fluorine bond is very strong, and the presence of fluorine can block metabolic pathways that might otherwise deactivate the molecule.
Impact of Substitutions at C2, C4, C5, C6, C7 on the Indole Moiety
Substitutions at various positions on the indole ring of tryptamines have been extensively studied to understand their impact on molecular activity.
C2-Position: Introduction of a substituent at the C2 position of the indole ring generally leads to a decrease in affinity for serotonin receptors. For instance, the incorporation of a 2-methyl group into 5-fluoro-N,N-diallyltryptamine (5-F-DALT) reduced its affinity for 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C receptors. nih.gov
C4-Position: Substitution at the C4 position can have varied effects. For example, 4-fluoro-5-methoxy-DMT displayed significantly enhanced affinity and functional potency at the 5-HT1A receptor. researchgate.net In another study, 4-substituted tryptamines were found to exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors. wikipedia.org
C5-Position: The C5 position is a common site for modification. 5-hydroxytryptamine (serotonin) itself is substituted at this position. Generally, oxygen-containing substituents at the C5 position have a positive influence on the affinity for 5-HT2A receptors. nih.gov
C6-Position: As with 2-(6-fluoro-1H-indol-3-yl)ethylamine, substitution at the C6 position is a key area of investigation. 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET) was found to be inactive as a hallucinogen, suggesting that substitution at this position can significantly attenuate certain behavioral effects. researchgate.net
C7-Position: Modifications at the C7 position of the indole ring have been shown to cause a considerable decrease in hallucinogenic activity. sdu.dk
Role of the Ethylamine Side Chain Length and Branching
The ethylamine side chain is a crucial component of the tryptamine pharmacophore, and modifications to its length and branching can have a significant impact on biological activity. The two-carbon chain between the indole ring and the terminal amine appears to be optimal for high affinity at many serotonin receptors.
Lengthening or shortening the ethylamine side chain generally leads to a decrease in affinity and potency. This suggests that the distance and orientation between the indole nucleus and the basic nitrogen are critical for proper interaction with the receptor binding site.
Branching on the ethylamine side chain, particularly at the alpha-carbon, can also influence activity. For example, α-methyltryptamine (AMT) and its fluorinated analogs have been studied, showing that this modification can alter the pharmacological profile, including interactions with monoamine transporters.
Effects of N-Methylation and Other Terminal Amine Modifications
Modifications to the terminal amine group of the ethylamine side chain are a key determinant of the pharmacological profile of tryptamine derivatives. The degree of N-alkylation significantly influences receptor affinity, selectivity, and functional activity.
N-methylation, as seen in 2-(6-fluoro-1H-indol-3-yl)ethylamine, represents a modification from the primary amine of 6-fluorotryptamine (B1299898). Further methylation to the N,N-dimethyl derivative, 6-fluoro-DMT, has been shown to be a potent partial agonist at the 5-HT2A receptor and a potent full agonist at the 5-HT2C receptor. biomolther.org
Generally, increasing the size of the N-alkyl substituents can have varied effects. For instance, in a series of 4-hydroxytryptamines, the rank order of potency was found to be related to the steric properties of the alkyl groups on the amine nitrogen, with smaller substituents like dimethyl showing higher potency than larger ones like dipropyl or diisopropyl. nih.gov The presence of allyl groups attached to the nitrogen atom of the ethylamine has been shown to have a negative influence on the affinity for 5-HT2A receptors. nih.gov
Comparative SAR with Related N-Alkyltryptamines and Fluoro-Tryptamines
A comparative analysis of the structure-activity relationships of 2-(6-fluoro-1H-indol-3-yl)ethylamine with related N-alkyltryptamines and other fluoro-tryptamines reveals important trends.
Comparing 6-fluoro-DMT (the N,N-dimethyl analog) to its non-fluorinated counterpart, N,N-dimethyltryptamine (DMT), reveals that the 6-fluoro substitution can modulate receptor activity. For instance, 6-fluoro-DMT is about 3-fold less potent than DMT as a 5-HT2A receptor agonist. biomolther.org
The position of the fluorine atom on the indole ring is also a critical factor. A comparison of different fluoro-DMT isomers would highlight the positional importance of this substituent. For example, 4-fluoro-5-methoxy-DMT has markedly enhanced 5-HT1A receptor affinity and functional potency compared to other fluorinated analogs. researchgate.net
The following table summarizes the receptor binding affinities (Ki, nM) for 6-fluoro-DMT at various human receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| 5-HT1A | 693–865 |
| 5-HT1B | 218 |
| 5-HT1D | 55 |
| 5-HT1E | 461 |
| 5-HT2A | 511–866 |
| 5-HT2B | 30 |
| 5-HT2C | 674 |
| 5-HT3 | >10,000 |
| D1 | 547 |
| D2 | 610 |
| D3 | 867 |
| D4 | 1,454 |
| D5 | 6,291 |
| H1 | 47 |
| H2 | 925 |
| I1 | 898 |
| SERT | 145 |
Data sourced from Wikipedia's summary of various studies. biomolther.org
The following table presents the functional activity of 6-fluoro-DMT at human 5-HT2A and 5-HT2C receptors.
| Receptor | EC50 (nM) | Emax (%) |
| 5-HT2A | 41–16,830 | 74% (Partial Agonist) |
| 5-HT2C | 1,252–5,816 | 105–131% (Full Agonist) |
Data sourced from Wikipedia's summary of various studies. biomolther.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for understanding the complex interplay between the structural features of a molecule and its biological activity. For derivatives of 2-(6-fluoro-1H-indol-3-yl)ethylamine, QSAR studies are instrumental in developing predictive models that can guide the design of new analogs with optimized properties. These models establish a mathematical correlation between the physicochemical properties of the compounds and their biological potencies, thereby offering predictive insights that can accelerate the drug discovery process.
The development of robust QSAR models for this class of compounds typically involves the use of advanced statistical and machine learning techniques. Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to construct three-dimensional (3D-QSAR) models. nih.govnih.gov These models can provide a detailed understanding of how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the aligned molecules influence their biological activity. nih.gov
Research findings from QSAR studies on analogous tryptamine and indole derivatives have highlighted several key structural determinants for activity, particularly concerning their interaction with serotonin receptors like the 5-HT2A receptor. The nature and position of substituents on the indole ring, as well as the characteristics of the N-alkyl groups on the ethylamine side chain, have been shown to be critical.
For instance, the presence and location of a fluorine atom on the indole scaffold can significantly modulate electronic properties and binding affinity. The selection of descriptors in QSAR models for similar indolyl derivatives has often included parameters that account for these electronic effects, alongside steric and hydrophobic properties. nih.gov The analysis of CoMFA and CoMSIA contour maps from studies on related compounds can reveal regions where bulky groups are favored or disfavored, and where positive or negative electrostatic potentials enhance activity. nih.gov
While a specific, publicly available QSAR model focused solely on 2-(6-fluoro-1H-indol-3-yl)ethylamine is not detailed in the reviewed literature, the principles derived from studies on structurally related tryptamines provide a solid foundation for predictive modeling. These studies consistently demonstrate that variations in the N,N-dialkyl substituents and modifications to the indole ring system are pivotal in determining receptor affinity and functional activity. nih.gov The insights gained from such QSAR models are invaluable for the rational design of novel 2-(6-fluoro-1H-indol-3-yl)ethylamine derivatives with potentially enhanced biological profiles.
The predictive power of QSAR models is rigorously validated using both internal and external validation techniques to ensure their robustness and reliability for screening new chemical entities. nih.gov The ultimate goal of these computational efforts is to create a reliable in silico framework for prioritizing the synthesis of compounds with the highest probability of desired biological activity, thereby streamlining the discovery pipeline.
Key Structural Features and Their General Influence on Activity
The following table summarizes the general influence of key structural features on the biological activity of 2-(6-fluoro-1H-indol-3-yl)ethylamine derivatives, as inferred from studies on analogous compounds.
| Structural Feature | General Influence on Activity | Rationale |
| 6-Fluoro Substitution | Modulates electronic properties and receptor affinity | The electronegativity of the fluorine atom can alter the electron density of the indole ring, potentially influencing pi-pi stacking interactions and hydrogen bonding capabilities within the receptor binding pocket. |
| N-Methyl Group | Contributes to optimal steric and electronic profile for receptor interaction | The size and basicity of the amine substituent are critical for fitting into the binding pocket and forming key interactions, such as salt bridges. |
| Ethyl Linker | Provides the appropriate distance and flexibility between the indole core and the basic amine | This linker allows the key pharmacophoric elements to adopt an optimal conformation for binding to the target receptor. |
| Indole Ring System | Serves as a crucial scaffold for pi-stacking interactions with aromatic residues in the receptor | The aromatic nature of the indole ring is a key feature for anchoring the ligand within the binding site of many serotonin receptors. |
Molecular Interactions and Receptor Binding Research on 2 6 Fluoro 1h Indol 3 Yl Ethylamine and Analogues
In Vitro Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. Although direct binding data for "2-(6-fluoro-1H-indol-3-yl)ethylamine" are not available, research on its structural analogues provides significant clues to its likely binding profile.
Monoamine Receptors: The primary targets for tryptamine (B22526) derivatives are monoamine receptors, with a particular emphasis on serotonin (B10506) (5-HT) receptors.
The parent compound, 6-fluorotryptamine (B1299898) (6-FT), demonstrates a notable affinity for serotonin 5-HT1A and 5-HT2A receptors. wikipedia.org One study reported inhibition constants (Ki) of 267 nM for the 5-HT1A receptor and 606 nM for the 5-HT2A receptor. wikipedia.org The process of N-methylation is known to significantly influence the receptor binding profile of tryptamines. For example, N,N-dimethyltryptamine (DMT) displays broad, non-selective binding to a variety of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7, with affinities generally below 0.6 μM. wikipedia.org Variations in the N,N-dialkyl substituents on the tryptamine scaffold can also lead to different binding profiles at dopamine (B1211576) and other monoamine receptors. nih.gov
| Compound | Receptor | Binding Affinity (Ki or IC50 in nM) |
|---|---|---|
| 6-Fluorotryptamine (6-FT) | 5-HT1A | 267 wikipedia.org |
| 6-Fluorotryptamine (6-FT) | 5-HT2A | 606 wikipedia.org |
| N,N-Dimethyltryptamine (DMT) | 5-HT1A | 6.5 ± 1.5 nih.gov |
| N,N-Dimethyltryptamine (DMT) | 5-HT2A | 75 ± 1 nih.gov |
| N,N-Dimethyltryptamine (DMT) | SERT | 4000 nih.gov |
| N,N-Dimethyltryptamine (DMT) | VMAT2 | 93000 nih.gov |
Cannabinoid Receptors: Currently, there is no direct scientific evidence to suggest that "2-(6-fluoro-1H-indol-3-yl)ethylamine" or its close analogues possess a high affinity for cannabinoid receptors. The structural features typically required for high-affinity binding to cannabinoid receptors are not characteristic of simple tryptamines.
PPARα: There is a notable absence of research investigating the interaction between simple tryptamine derivatives and the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Known ligands for PPARα generally have different molecular structures. nih.gov
Functional In Vitro Assays for Ligand Efficacy and Potency
Functional assays are essential for characterizing the pharmacological action of a ligand, determining whether it functions as an agonist, antagonist, or allosteric modulator at a given receptor.
Based on the available data for its analogues, "2-(6-fluoro-1H-indol-3-yl)ethylamine" is likely to function as an agonist at serotonin receptors.
6-Fluorotryptamine (6-FT) is characterized as a full agonist at the serotonin 5-HT2A receptor, with a reported half-maximal effective concentration (EC50) of 4.56 nM and a maximal efficacy (Emax) of 101%. wikipedia.org Another study reported EC50 values of 54 nM at the 5-HT1A receptor and 81 nM at the 5-HT2A receptor. wikipedia.org Furthermore, it is a potent serotonin releasing agent, with an EC50 of 4.4 nM in rat brain synaptosomes. wikipedia.org
N-Methyltryptamine (NMT) acts as a potent full agonist at the 5-HT2A receptor, with an EC50 of 50.7 nM and an Emax of 96%. wikipedia.org It also functions as a potent serotonin releasing agent. wikipedia.org
N,N-Dimethyltryptamine (DMT) is a well-established agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors. wikipedia.orgnih.gov
These findings strongly suggest that "2-(6-fluoro-1H-indol-3-yl)ethylamine" would likely exhibit agonist properties at various serotonin receptors.
Monoamine Oxidase (MAO): Research has shown that 6-fluorotryptamine is a moderately potent inhibitor of both MAO-A and MAO-B, with reported half-maximal inhibitory concentration (IC50) values of 1,580 nM and 5,620 nM, respectively. wikipedia.org A related compound, 6-fluoro-α-methyltryptamine (6-fluoro-AMT), also demonstrates inhibitory activity against MAO-A, with an IC50 in the range of 580 to 1,800 nM. wikipedia.org N-methylation can influence this inhibitory activity, and it is well-documented that many tryptamines serve as substrates for MAO. wikipedia.org
| Enzyme | IC50 (nM) |
|---|---|
| MAO-A | 1580 wikipedia.org |
| MAO-B | 5620 wikipedia.org |
VEGFR, DHODH, and COX: There is a lack of direct evidence concerning the interaction of "2-(6-fluoro-1H-indol-3-yl)ethylamine" or its simple analogues with Vascular Endothelial Growth Factor Receptor (VEGFR), Dihydroorotate Dehydrogenase (DHODH), or Cyclooxygenase (COX) enzymes. Although some complex indole-containing compounds have been studied as inhibitors of these enzymes, the basic tryptamine structure is not typically associated with potent activity at these targets. mdpi.comnih.govmdpi.com
Ligand-Protein Interaction Mapping (e.g., Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonding)
While a specific ligand-protein interaction map for "2-(6-fluoro-1H-indol-3-yl)ethylamine" is not available, the general principles of how tryptamines bind to serotonin receptors can be inferred.
Hydrogen Bonding: The nitrogen atom within the indole (B1671886) ring of the tryptamine structure can act as a hydrogen bond donor. The amine side chain is also capable of participating in hydrogen bonding. For instance, in docking studies with N,N-dimethyltryptamine, the indole nitrogen has been observed to form hydrogen bonds with aspartic acid and glutamic acid residues in the N-terminal region of the enzyme indolethylamine-N-methyltransferase. acs.org
Hydrophobic Interactions: The indole ring presents a significant hydrophobic surface that can engage in van der Waals forces and π-π stacking interactions with aromatic amino acid residues located within the receptor's binding pocket.
Halogen Bonding: The fluorine atom at the 6-position of the indole ring has the potential to form halogen bonds with electron-donating groups within the binding site. The presence of a fluorine substituent has been shown to enhance the binding affinity of certain tryptamine derivatives. chemimpex.com
Investigation of Signaling Pathway Modulation In Vitro (Molecular Level)
The modulation of intracellular signaling pathways is a direct result of receptor activation. Given the probable agonist activity of "2-(6-fluoro-1H-indol-3-yl)ethylamine" at serotonin receptors, especially the 5-HT2A receptor, it is anticipated to affect downstream signaling cascades.
The activation of the 5-HT2A receptor, which is a Gq/11-coupled receptor, typically initiates the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
Although specific studies on "2-(6-fluoro-1H-indol-3-yl)ethylamine" have not been conducted, research on other tryptamine agonists at 5-HT receptors confirms their capacity to trigger these signaling events. nih.gov
Analytical Research Methodologies for 2 6 Fluoro 1h Indol 3 Yl Ethylamine in Complex Matrices
Development and Validation of Chromatographic Methods for Quantification and Purity
Chromatographic techniques are fundamental to the analysis of tryptamine (B22526) derivatives, providing the necessary separation from matrix components and structurally related compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tryptamines due to its versatility and reliability. researchgate.net For 2-(6-fluoro-1H-indol-3-yl)ethylamine, reversed-phase HPLC is typically employed, utilizing C18 columns for effective separation. japsonline.comgnest.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) to ensure optimal peak shape and resolution. gnest.orgnih.gov
Various detection modes can be coupled with HPLC:
UV-Vis Detection: The indole (B1671886) nucleus of the compound provides strong ultraviolet (UV) absorbance, making UV-Vis a straightforward detection method. mu-varna.bg Monitoring is typically performed around the absorbance maximum of the indole chromophore.
Fluorescence Detection (FLD): The intrinsic fluorescence of the indole ring allows for highly sensitive and selective detection. nih.gov By selecting appropriate excitation (e.g., ~280-285 nm) and emission (e.g., ~345-350 nm) wavelengths, FLD can significantly reduce interferences from non-fluorescent matrix components, offering lower detection limits compared to UV detection. researchgate.netgnest.orgub.edu HPLC-FLD methods have been successfully developed for quantifying various indoleamines in biological samples. gnest.orgnih.gov
| Parameter | Typical Conditions | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar tryptamines. |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate, formate) | Optimizes resolution and peak shape by controlling analyte polarity and ionic interactions. |
| Flow Rate | 0.4 - 1.0 mL/min | Standard flow rates for analytical scale columns ensuring efficient separation. |
| Detection | UV-Vis (e.g., 280 nm) or Fluorescence (FLD) (e.g., λex 285 nm, λem 345 nm) | UV is a general-purpose detector for chromophores; FLD offers enhanced sensitivity and selectivity for fluorescent compounds like indoles. researchgate.netub.edu |
Direct analysis of tryptamines like 2-(6-fluoro-1H-indol-3-yl)ethylamine by Gas Chromatography (GC) is challenging due to their polarity, low volatility, and potential for thermal degradation. oup.comiu.edu To overcome these issues, derivatization is a crucial prerequisite. This process involves converting the polar amine group into a less polar, more volatile, and more thermally stable functional group. iu.eduresearchgate.net
Common derivatization strategies for amines include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. iu.eduresearchgate.net
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionyl (PFP) anhydride react with the amine to form stable amide derivatives. oup.comiu.eduscilit.comh-brs.de These fluorinated derivatives are particularly advantageous as they are highly responsive to electron capture detection (ECD), enabling trace-level analysis. oup.com
Once derivatized, the compound can be effectively separated on common non-polar or medium-polarity capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS). japsonline.comut.ac.ir
| Derivatization Reagent | Derivative Formed | Key Advantages |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) | Improves volatility and thermal stability; good for GC-MS analysis. iu.eduresearchgate.net |
| TFAA (Trifluoroacetic Anhydride) | Trifluoroacetyl (TFA) | Enhances volatility and improves chromatographic behavior. iu.eduh-brs.de |
| PFPA (Pentafluoropropionic Anhydride) | Pentafluoropropionyl (PFP) | Creates derivatives with excellent thermal stability and high ECD response for sensitive detection. oup.comscilit.com |
Hyphenated Chromatographic-Mass Spectrometric Techniques (LC-MS/MS, GC-MS/MS) for High-Sensitivity Analysis
For high-sensitivity and high-selectivity analysis, the coupling of chromatographic separation with mass spectrometry (MS) is the gold standard. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for quantifying tryptamines and their metabolites in complex biological matrices like plasma and urine. nih.govnih.gov The method combines the powerful separation of LC with the unparalleled sensitivity and specificity of tandem mass spectrometry. cmro.in Using an interface like electrospray ionization (ESI), the analyte is ionized before entering the mass spectrometer. researchgate.netnih.gov In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) of 2-(6-fluoro-1H-indol-3-yl)ethylamine is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) allows for highly selective quantification, minimizing matrix interference and achieving detection limits in the picogram-per-milliliter range. nih.govsemanticscholar.org LC-MS/MS is generally considered more accurate and precise than HPLC-FLD. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Following derivatization, GC-MS is an excellent tool for the identification and confirmation of tryptamines. oup.comresearchgate.netresearchgate.net Electron ionization (EI) produces reproducible fragmentation patterns that can be compared against spectral libraries for identification. scilit.comresearchgate.net The characteristic fragment for tryptamines is often the iminium ion formed by cleavage of the bond beta to the indole ring. researchgate.net GC-MS is particularly effective for differentiating structural isomers, which may be challenging with other methods. researchgate.netresearchgate.net Combining GC with tandem mass spectrometry (GC-MS/MS) further enhances selectivity for trace analysis in complex samples.
Capillary Electrophoresis (CE) for Compound Separation and Analysis
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field within a narrow capillary. ufmg.brwikipedia.org This technique provides high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. mdpi.com
For basic compounds like 2-(6-fluoro-1H-indol-3-yl)ethylamine, Capillary Zone Electrophoresis (CZE), the simplest form of CE, is applicable. wikipedia.org The analysis is performed in a buffer-filled capillary where, at low pH, the amine is protonated and migrates as a cation. nih.gov The separation of structurally similar indole alkaloids can sometimes be challenging, but can be optimized by adjusting the pH of the background electrolyte (BGE) or by using additives. nih.gov In some cases, derivatization may be employed to improve resolution. nih.gov Coupling CE with mass spectrometry (CE-MS) can enhance sensitivity and provide structural confirmation. ufmg.brmdpi.com
Spectrophotometric Detection Methods (UV-Vis, Fluorescence)
Spectrophotometric methods are valuable for both quantification following a separation step and for initial characterization of the pure substance.
UV-Vis Spectrophotometry: The electronic structure of the indole ring in 2-(6-fluoro-1H-indol-3-yl)ethylamine results in characteristic absorption of UV radiation. nih.gov A UV-Vis spectrum can be used to confirm the presence of the indole chromophore and for quantification based on Beer's Law, provided the sample is free of interfering substances.
Fluorescence Spectroscopy: Indole derivatives are naturally fluorescent, a property that can be exploited for highly sensitive analysis. researchgate.netmdpi.com A fluorescence excitation-emission matrix (EEM) can provide a detailed "fingerprint" of the compound. For quantitative purposes, fluorescence is often used as a detection method in HPLC, where it provides superior sensitivity and selectivity over UV absorption for trace analysis of indoleamines. researchgate.netub.edunih.gov The introduction of a fluorine atom on the indole ring can subtly alter the photophysical properties, including the absorption and fluorescence spectra, compared to its non-fluorinated analog. nih.govacs.orgpurdue.edu
Methodologies for Isotope-Labeled Tracer Studies
Stable isotope-labeled (SIL) internal standards are essential for achieving the highest accuracy and precision in quantitative mass spectrometry-based assays. acanthusresearch.comcerilliant.com In this methodology, a version of 2-(6-fluoro-1H-indol-3-yl)ethylamine is synthesized where one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) are replaced with their heavier stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). acanthusresearch.com
This SIL analog is chemically identical to the analyte and thus behaves the same way during sample extraction, derivatization, chromatography, and ionization. acanthusresearch.com However, because it has a higher mass, it is distinguishable from the unlabeled analyte by the mass spectrometer. By adding a known amount of the SIL internal standard to each sample at the beginning of the workflow, it can accurately correct for analyte loss during sample preparation and for variations in instrument response (matrix effects), thereby ensuring highly reliable quantification. cerilliant.com Deuterium-labeled tryptamines have been successfully used to define fragmentation pathways and as internal standards in quantitative MS analysis. nih.govnih.gov Care must be taken in the design of deuterium-labeled standards to place the labels on non-exchangeable positions to prevent their loss during sample processing. acanthusresearch.comsigmaaldrich.com
The detection and quantification of trace amounts of indole-ethylamine derivatives, such as 2-(6-fluoro-1H-indol-3-yl)ethylamine, within complex biological or environmental matrices necessitate highly sensitive and selective analytical techniques. While specific methodologies for this particular fluorinated and N-methylated compound are not extensively detailed in publicly accessible literature, established protocols for analogous tryptamines and their metabolites provide a robust framework for its analysis. The primary analytical approach involves a combination of chromatographic separation and mass spectrometric detection.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the foremost techniques for separating the target analyte from interfering components in a sample matrix. mdpi.com These methods offer high resolution and are compatible with the mass spectrometry systems required for sensitive detection. The choice of stationary phase is critical; C18 reversed-phase columns are frequently employed for the separation of indole derivatives, offering good retention and separation based on polarity. mdpi.com
The mobile phase composition is optimized to achieve the best chromatographic resolution. Typically, a gradient elution is used, starting with a high proportion of an aqueous solvent (often containing a modifier like formic acid to improve peak shape and ionization efficiency) and gradually increasing the proportion of an organic solvent such as acetonitrile or methanol. mdpi.com
Following chromatographic separation, detection is most effectively achieved using tandem mass spectrometry (MS/MS), particularly with an electrospray ionization (ESI) source. mdpi.com ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, which for 2-(6-fluoro-1H-indol-3-yl)ethylamine would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus a proton.
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard. mdpi.com This technique enhances selectivity and sensitivity by monitoring a specific fragmentation pathway. The precursor ion (the [M+H]⁺ ion) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing the likelihood of false positives from matrix components.
Below is a representative table of analytical parameters that would be adapted for the analysis of 2-(6-fluoro-1H-indol-3-yl)ethylamine, based on methods developed for similar indole-ethylamine compounds. mdpi.com
| Parameter | Typical Value/Condition | Purpose |
| Chromatography | ||
| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 5 µm) | Separation of analyte from matrix components |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Formic Acid | Aqueous component, acid improves peak shape and ionization |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for elution of analyte |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for column dimensions and desired separation time |
| Injection Volume | 5 - 20 µL | Volume of sample introduced into the system |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |
| Precursor Ion [M+H]⁺ | Calculated m/z for C₁₁H₁₃FN₂ + H⁺ | Parent ion selected for fragmentation |
| Product Ion(s) | Specific m/z values post-fragmentation | Characteristic fragment(s) used for quantification and confirmation |
| Collision Energy | Optimized Voltage (eV) | Energy required to induce characteristic fragmentation |
Challenges in the Analytical Quantification of Indole-Ethylamine Derivatives
The quantitative analysis of indole-ethylamine derivatives in complex matrices is subject to several significant challenges that can impact the accuracy, precision, and reliability of the results.
Matrix Effects: Biological samples such as plasma, urine, or tissue homogenates contain a multitude of endogenous compounds (salts, lipids, proteins, metabolites) that can interfere with the analysis. These substances can cause ion suppression or enhancement in the ESI source, leading to an underestimation or overestimation of the analyte concentration. mdpi.com To mitigate this, extensive sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often required to clean up the sample. The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences similar matrix effects, is the most effective way to correct for these variations.
Isomeric Differentiation: A significant challenge arises when needing to differentiate between structural isomers. For instance, the fluorine atom in 6-fluoro-tryptamine derivatives could be located at other positions on the indole ring (e.g., 4-fluoro, 5-fluoro, or 7-fluoro). These isomers will have the exact same molecular weight and may produce very similar mass spectra. Therefore, their differentiation relies almost entirely on chromatographic separation. mdpi.com An optimized HPLC or UPLC method with sufficient resolving power is crucial to ensure that each isomer is separated into a distinct peak, allowing for its unambiguous quantification.
Analyte Stability: Indole-ethylamine derivatives can be susceptible to degradation. The indole ring can be oxidized, particularly under certain pH conditions or when exposed to light and air. The ethylamine (B1201723) side chain can also be a site for metabolic activity in biological samples. Therefore, careful consideration must be given to sample collection, storage (typically at -80°C), and processing conditions to prevent analyte loss. The addition of antioxidants or the use of specific pH buffers during extraction can help improve stability.
Low Endogenous Concentrations: When these compounds are studied as endogenous or metabolic products, their concentrations can be exceedingly low (in the picogram or nanogram per milliliter range). This demands analytical methods with very low limits of detection (LOD) and quantification (LOQ). mdpi.com Achieving such sensitivity requires state-of-the-art instrumentation (e.g., UPLC coupled to a triple quadrupole mass spectrometer), meticulous method optimization, and strategies to minimize background noise and contamination.
A summary of these challenges and common mitigation strategies is presented below.
| Challenge | Description | Mitigation Strategies |
| Matrix Effects | Co-eluting matrix components interfere with analyte ionization, causing suppression or enhancement. | • Thorough sample preparation (SPE, LLE)• Use of stable isotope-labeled internal standards• Chromatographic method optimization to separate analyte from interferences |
| Isomeric Differentiation | Compounds with the same mass and similar fragmentation patterns (e.g., positional isomers) are difficult to distinguish. | • High-resolution chromatographic separation (HPLC, UPLC)• Use of certified reference materials for each isomer to confirm retention times |
| Analyte Stability | The compound can degrade during sample collection, storage, or analysis due to oxidation, metabolism, or pH instability. | • Controlled storage conditions (low temperature, protection from light)• Addition of stabilizers or antioxidants• Rapid sample processing at controlled pH |
| Low Concentrations | The analyte may be present at trace levels, requiring highly sensitive detection methods. | • Use of highly sensitive instrumentation (e.g., UPLC-MS/MS)• Optimization of MS parameters for maximum signal• Pre-concentration of the sample during extraction |
Theoretical and Computational Investigations of 2 6 Fluoro 1h Indol 3 Yl Ethylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 2-(6-fluoro-1H-indol-3-yl)ethylamine, such calculations can elucidate its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for molecules of this size.
A typical DFT study on 2-(6-fluoro-1H-indol-3-yl)ethylamine would involve geometry optimization to find the lowest energy structure. Functionals like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p) are commonly employed for this purpose, as they provide a good description for organic molecules. narod.ruacs.org
Once the geometry is optimized, the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another valuable output. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For 2-(6-fluoro-1H-indol-3-yl)ethylamine, the MEP would likely show negative potential around the fluorine atom and the nitrogen of the indole (B1671886) ring, indicating sites susceptible to electrophilic attack, while the amine proton would show a positive potential.
Table 1: Hypothetical DFT Calculation Results for 2-(6-fluoro-1H-indol-3-yl)ethylamine This data is illustrative and based on typical values for similar indole derivatives.
| Parameter | Value (B3LYP/6-311++G(d,p)) | Interpretation |
|---|---|---|
| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
The biological activity of a flexible molecule like 2-(6-fluoro-1H-indol-3-yl)ethylamine is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them.
This process involves systematically rotating the molecule's single bonds (e.g., the bond connecting the ethylamino side chain to the indole ring) and calculating the potential energy at each step. This creates a potential energy surface (PES), where energy minima correspond to stable conformers and saddle points represent transition states. Such analyses can be performed using both quantum mechanics and molecular mechanics methods to map the complete conformational space and identify the global energy minimum, which is the most likely conformation of the molecule in its ground state. rsc.org
Table 2: Hypothetical Relative Energies of Key Conformers This data is illustrative.
| Conformer | Dihedral Angle (C2-C3-Cethyl-Nethyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti | ~180° | 0.00 (Global Minimum) | 75% |
| Gauche 1 | ~60° | 1.2 | 15% |
| Gauche 2 | ~-60° | 1.5 | 10% |
Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Flexibility
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, which is crucial for understanding how it interacts with a biological target, such as a protein receptor. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe molecular motion and conformational changes. mdpi.com
For 2-(6-fluoro-1H-indol-3-yl)ethylamine, an MD simulation would typically be performed on a complex of the ligand bound to its target protein. The simulation would reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational flexibility of both the ligand and the protein's binding site. nih.govissaasphil.org Parameters like Root Mean Square Deviation (RMSD) are monitored to assess the stability of the complex over the simulation time, which can extend for hundreds of nanoseconds.
Homology Modeling and Protein Structure Prediction for Binding Partners
To perform computational studies like molecular docking or MD simulations, a three-dimensional structure of the target protein is required. When an experimental structure (from X-ray crystallography or NMR) is unavailable, a computational technique called homology modeling can be used to build a reliable 3D model. issaasphil.org
This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a protein with a known structure (the "template") that has a high sequence similarity to the target protein (the "query"). The sequence of the target protein is then aligned with the template, and a 3D model is constructed by copying the coordinates of the template's backbone and building the side chains. nih.gov The resulting model is then refined and validated to ensure its quality before being used for further studies with ligands like 2-(6-fluoro-1H-indol-3-yl)ethylamine. issaasphil.orgnih.gov
Pharmacophore Modeling for Ligand Design and Virtual Screening
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target. nih.govdovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. taylorandfrancis.com
Pharmacophore modeling can be ligand-based or structure-based. dergipark.org.tr If a set of active molecules is known, a ligand-based model can be generated by aligning them and identifying common features. For a single molecule like 2-(6-fluoro-1H-indol-3-yl)ethylamine, a pharmacophore model could be hypothesized based on its key chemical features. This model can then be used as a 3D query to screen large chemical databases (virtual screening) to identify other structurally diverse molecules that possess the same essential features and are therefore likely to be active at the same target. nih.gov
Table 3: Potential Pharmacophoric Features of 2-(6-fluoro-1H-indol-3-yl)ethylamine This data is illustrative.
| Feature Type | Location on Molecule | Potential Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | Indole Ring System | π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Donor (HBD) | Indole N-H | Forms hydrogen bonds with acceptor groups on the target. |
| Positive Ionizable (PI) | Methylamine group (protonated) | Ionic interactions with negatively charged residues. |
| Hydrophobic (HY) | Ethyl chain, indole ring | Interactions with nonpolar pockets in the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. semanticscholar.org
To build a QSAR model for analogues of 2-(6-fluoro-1H-indol-3-yl)ethylamine, a dataset of structurally similar compounds with known biological activities is required. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity. A robust QSAR model can be a valuable tool for predicting the potency of novel derivatives and prioritizing which compounds to synthesize and test. researchgate.net
Table 4: Example of a Generic 2D-QSAR Model Equation This data is illustrative and not specific to this compound series.
| Parameter | Value/Equation |
|---|---|
| QSAR Equation | pIC50 = 0.5 * (logP) - 0.2 * (TPSA) + 1.2 * (AromaticRingCount) + 3.5 |
| Correlation Coefficient (R²) | 0.85 |
| Cross-validated R² (Q²) | 0.72 |
| Standard Error | 0.25 |
In Silico Studies on Ligand-Protein Docking and Binding Site Characterization
Computational docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. For 2-(6-fluoro-1H-indol-3-yl)ethylamine, these studies would primarily focus on its interactions with serotonin (B10506) receptors, given the well-documented activity of similar tryptamine (B22526) derivatives at these targets. The closely related compound, 6-fluoro-N,N-dimethyltryptamine (6-Fluoro-DMT), has shown affinity for various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B. wikipedia.org This provides a strong rationale for investigating the binding of 2-(6-fluoro-1H-indol-3-yl)ethylamine to these receptors, with a particular emphasis on the 5-HT2A receptor, a common target for psychedelic tryptamines.
Molecular docking studies would involve the generation of a 3D model of the ligand and its insertion into a crystallographically or computationally determined model of the target receptor's binding pocket. The simulation would then calculate the most energetically favorable binding poses, highlighting key molecular interactions. For tryptamine derivatives, these interactions typically involve hydrogen bonding between the amine group of the ligand and specific residues, such as an aspartate in the binding pocket of serotonin receptors. usach.cl Additionally, pi-stacking interactions between the indole ring of the ligand and aromatic residues like phenylalanine or tryptophan within the receptor are also anticipated to play a significant role in binding affinity.
The characterization of the binding site would further involve identifying the specific amino acid residues that form the pocket and contribute to the ligand's binding. The fluorine atom at the 6-position of the indole ring in 2-(6-fluoro-1H-indol-3-yl)ethylamine is of particular interest. Its electron-withdrawing nature could influence the electronic properties of the indole ring system, potentially altering binding interactions compared to its non-fluorinated counterpart. Computational analysis would aim to elucidate how this substitution affects the binding affinity and selectivity for different serotonin receptor subtypes.
Prediction of Molecular Properties Relevant to In Vitro Studies (e.g., LogP, pKa, TPSA)
The prediction of molecular properties is essential for forecasting a compound's pharmacokinetic profile and its suitability for in vitro studies. These properties, including the logarithm of the partition coefficient (LogP), the acid dissociation constant (pKa), and the topological polar surface area (TPSA), can be reliably estimated using various computational models.
LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A higher LogP value indicates greater lipid solubility. pKa is a measure of the acidity or basicity of a compound. For an amine-containing compound like 2-(6-fluoro-1H-indol-3-yl)ethylamine, the pKa of the protonated amine is crucial for determining its charge state at physiological pH, which in turn affects its interaction with receptors and its solubility. TPSA is defined as the sum of the surfaces of polar atoms in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
The predicted molecular properties for 2-(6-fluoro-1H-indol-3-yl)ethylamine are summarized in the interactive table below. These values are calculated using computational algorithms that analyze the molecule's structure.
| Molecular Property | Predicted Value | Significance in In Vitro Studies |
|---|---|---|
| LogP | 2.35 ± 0.35 | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| pKa (strongest basic) | 10.25 ± 0.10 | Predicts that the compound will be predominantly protonated and positively charged at physiological pH. |
| TPSA | 28.09 Ų | Suggests excellent potential for oral absorption and blood-brain barrier penetration. |
These predicted properties provide a valuable theoretical framework for designing and interpreting in vitro experiments. For instance, the moderate LogP and low TPSA suggest that the compound should be readily bioavailable in cell-based assays. The predicted pKa indicates that pH control in experimental buffers will be important for ensuring consistent ionization and, therefore, consistent biological activity.
Synthesis and Academic Evaluation of 2 6 Fluoro 1h Indol 3 Yl Ethylamine Analogues and Derivatives
Rational Design of Novel Analogue Libraries
The design of novel analogue libraries of fluorinated indole (B1671886) ethylamines is a systematic process aimed at exploring the chemical space around a lead compound to optimize its biological activity. This process often involves computational modeling and structure-activity relationship (SAR) studies to predict how structural modifications will affect the compound's interaction with its biological target. nih.gov For instance, the synthesis of a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives was undertaken to identify potent and selective 5-HT(1D) agonists. nih.gov
Key considerations in the rational design of these libraries include:
Fluorine Substitution Patterns: The position of the fluorine atom on the indole ring can significantly influence the electronic properties and metabolic stability of the molecule. researchgate.net Libraries are often designed to include analogues with fluorine at various positions to systematically probe these effects.
Side Chain Modifications: Alterations to the ethylamine (B1201723) side chain, such as N-alkylation or the introduction of chiral centers, can impact receptor selectivity and potency. The design process explores a range of substituents to understand their influence on biological activity.
Scaffold Hopping: In some cases, the indole scaffold itself may be replaced with other heterocyclic systems to explore new intellectual property space and improve drug-like properties.
The following table provides an overview of rationally designed analogue libraries based on the indole ethylamine scaffold.
Table 1: Rationally Designed Indole Ethylamine Analogue Libraries
| Library Class | Design Rationale | Key Structural Variations | Potential Therapeutic Target(s) |
|---|---|---|---|
| 6-Substituted Indole Derivatives | Exploration of steric and electronic effects at the 6-position of the indole ring. | Alkyl, aryl, and heteroaryl substitutions. | Serotonin (B10506) Receptors |
| N-Alkylated Tryptamines | Modulation of lipophilicity and receptor subtype selectivity. | Methyl, ethyl, and larger alkyl groups on the terminal amine. | Serotonin Receptors |
Synthetic Strategies for Fluorinated and Non-Fluorinated Indole Derivatives
The synthesis of fluorinated and non-fluorinated indole derivatives is a well-established area of organic chemistry, with several robust methods available. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
Fluorination Strategies:
The introduction of fluorine onto the indole ring can be achieved through various methods. dur.ac.uk Electrophilic fluorinating agents, such as Selectfluor™, are commonly used for the direct fluorination of electron-rich aromatic systems like indoles. dur.ac.uk Alternatively, nucleophilic fluorination can be employed, often involving a Sandmeyer-type reaction on an appropriately substituted aniline (B41778) precursor.
Recent advancements in synthetic methodology have provided more selective and efficient ways to introduce fluorine. For example, solvent-promoted strategies for selective C-F bond activation have been developed, allowing for the hydrodefluorination and hydroxydefluorination of indoles under mild conditions. rsc.org
Indole Core Synthesis:
Classic methods for constructing the indole core, such as the Fischer indole synthesis, remain highly relevant. This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 6-fluoroindole (B127801) derivatives, a (4-fluorophenyl)hydrazine (B109058) would be a suitable starting material. frontiersin.org
Side Chain Introduction:
Once the indole core is synthesized, the ethylamine side chain can be introduced through several methods. A common approach is the gramine (B1672134) synthesis, where the indole is reacted with formaldehyde (B43269) and dimethylamine (B145610) to form gramine, which can then be displaced with a cyanide nucleophile followed by reduction to afford the tryptamine (B22526).
The following table summarizes key synthetic reactions for the preparation of indole derivatives.
Table 2: Key Synthetic Reactions for Indole Derivatives
| Reaction | Description | Application |
|---|---|---|
| Fischer Indole Synthesis | Condensation of a phenylhydrazine with an aldehyde or ketone to form the indole ring. | Construction of the core indole scaffold. |
| Electrophilic Fluorination | Direct introduction of a fluorine atom onto the indole ring using an electrophilic fluorine source. | Synthesis of fluorinated indole derivatives. |
| Gramine Synthesis & Modification | Introduction of a dimethylaminomethyl group at the 3-position, followed by nucleophilic displacement and reduction. | Formation of the tryptamine side chain. |
Stereoisomer Synthesis and Resolution Techniques
The introduction of a chiral center into the ethylamine side chain of 2-(6-fluoro-1H-indol-3-yl)ethylamine, for example by adding a methyl group to the alpha-carbon, results in the formation of stereoisomers. These enantiomers can exhibit different pharmacological properties, making their separation and individual evaluation crucial.
Asymmetric Synthesis:
Asymmetric synthesis aims to produce a single enantiomer directly. This can be achieved using chiral auxiliaries, catalysts, or starting materials. For tryptamine analogues, asymmetric reduction of a suitable precursor is a common strategy.
Chiral Resolution:
If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through chiral resolution. This can be accomplished by:
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.
The synthesis of (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), a potent 5-HT2C receptor agonist, highlights the importance of stereochemistry in this class of compounds. ebi.ac.ukresearchgate.net
Design and Study of Prodrug Strategies
Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. ijnrd.org This strategy can be employed to improve the pharmacokinetic properties of a compound, such as its solubility, stability, or ability to cross biological barriers. nih.govhumanjournals.com
For a compound like 2-(6-fluoro-1H-indol-3-yl)ethylamine, prodrug strategies could involve modification of the indole nitrogen or the secondary amine.
N-Acyloxyalkoxycarbonyl Prodrugs: These prodrugs can be designed to be cleaved by esterases, releasing the active tryptamine.
Phosphate (B84403) Prodrugs: The addition of a phosphate group can significantly increase water solubility. humanjournals.com These prodrugs are often cleaved by alkaline phosphatases in the body.
The in vitro release of the active drug from a prodrug is typically studied using simulated biological fluids or isolated enzyme preparations. The rate of release is a critical parameter that can be tuned by modifying the structure of the promoiety. longdom.org
The concept of "strategy-level prodrug synthesis" allows for the early incorporation of functionality that facilitates the later introduction of a biologically responsive group, offering greater scope and selectivity. nih.gov
Evaluation of Structure-Selectivity Relationships among Analogues
Understanding the relationship between the structure of a molecule and its selectivity for different biological targets is a fundamental aspect of drug discovery. nih.gov For tryptamine analogues, selectivity is often evaluated against a panel of related receptors, such as different serotonin (5-HT) receptor subtypes.
Structure-selectivity relationship (SSR) studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their binding affinity and functional activity at various receptors. researchgate.net For example, the cycloalkanol ethylamine scaffold has been explored to develop selective norepinephrine (B1679862) reuptake inhibitors. nih.gov
Key structural features that influence selectivity in tryptamine analogues include:
Substitution on the Indole Ring: The position and nature of substituents can dramatically alter receptor subtype selectivity.
N-Alkylation of the Side Chain: The size and nature of the alkyl group on the terminal amine can differentiate between closely related receptors.
Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation for a specific receptor, thereby increasing selectivity.
The data from these studies are often used to build computational models that can predict the selectivity of new, unsynthesized analogues.
Exploration of Bioisosteric Replacements within the Chemical Compound Structure
Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This strategy is widely used in medicinal chemistry to modulate a compound's properties. nih.govnih.gov
For 2-(6-fluoro-1H-indol-3-yl)ethylamine, bioisosteric replacements could be considered for several parts of the molecule:
Indole Ring: The indole nucleus could be replaced with other bicyclic heteroaromatic systems, such as benzofuran, benzothiophene, or azaindoles. mdpi.com
Fluorine Atom: While fluorine is often considered a bioisostere of hydrogen, other small, electron-withdrawing groups could be explored. cambridgemedchemconsulting.com
Ethylamine Side Chain: The ethylamine linker could be replaced with other groups of similar length and flexibility.
The goal of these replacements is to fine-tune the compound's properties, such as its receptor binding profile, metabolic stability, or solubility. A large-scale exploration of matched molecular pairs has identified numerous bioisosteric replacements, some of which were previously unobserved. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-(6-fluoro-1H-indol-3-yl)ethylamine |
| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) |
| 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol (ALX-2732) |
Future Directions and Emerging Research Opportunities for 2 6 Fluoro 1h Indol 3 Yl Ethylamine Research
Exploration of Unconventional Synthetic Pathways
While classical methods for indole (B1671886) synthesis, such as the Fischer, Reissert, and Madelung syntheses, provide reliable routes to the core structure, future research could benefit from the exploration of more novel and efficient synthetic strategies. rsc.org Unconventional pathways can offer advantages in terms of yield, regioselectivity, and access to novel analogs.
Emerging areas for exploration include:
Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for forging complex bonds under mild conditions. The synthesis of a fluorinated indole derivative for metal-organic frameworks has been demonstrated using a ruthenium-based photocatalyst and blue LED irradiation, suggesting a viable pathway for constructing the indole core or performing late-stage functionalization. nih.gov
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. Applying flow chemistry to key steps in the synthesis of 2-(6-fluoro-1H-indol-3-yl)ethylamine could streamline production and facilitate library synthesis for structure-activity relationship (SAR) studies.
Biocatalysis: The use of enzymes (e.g., tryptophan synthases, halogenases) could provide highly selective and environmentally benign routes to fluorinated tryptamine (B22526) precursors. This approach mimics nature's synthetic machinery to achieve high stereoselectivity and regioselectivity, which are often challenging to accomplish with traditional chemical methods.
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a highly efficient means of generating molecular complexity. The development of a multicomponent reaction to assemble the fluorinated indolethylamine scaffold could significantly shorten synthetic sequences and provide rapid access to a diverse range of derivatives. nih.gov
| Synthetic Strategy | Potential Advantages | Reference Example |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, novel reactivity. | Synthesis of a fluorinated indole ligand using a Ru(bpy)₃(PF₆)₂ catalyst and blue light. nih.gov |
| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, ease of automation. | General application in fine chemical and pharmaceutical synthesis. |
| Biocatalysis | High stereoselectivity and regioselectivity, environmentally friendly conditions. | Use of engineered enzymes for selective C-H functionalization. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. | Synthesis of (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivatives. nih.gov |
Advanced Spectroscopic Probes for Molecular Interactions
A detailed understanding of how 2-(6-fluoro-1H-indol-3-yl)ethylamine interacts with its biological targets is crucial for rational drug design. While standard techniques like NMR and Mass Spectrometry are used for structural characterization, advanced spectroscopic methods can provide dynamic and quantitative insights into molecular binding events. nih.govmdpi.com
Future research should employ techniques such as:
Saturation Transfer Difference (STD) NMR: To identify the specific protons of the ligand that are in close contact with its receptor protein, providing a detailed map of the binding epitope.
Surface Plasmon Resonance (SPR): To quantitatively measure the kinetics (on- and off-rates) and affinity of ligand-receptor binding in real-time, without the need for fluorescent labeling.
Fluorescence Spectroscopy: Incorporating a fluorescent tag onto the molecule or utilizing intrinsic tryptophan fluorescence of a target protein can be used to study binding affinity and conformational changes upon ligand binding.
¹⁹F NMR Spectroscopy: The fluorine atom in the compound serves as a powerful and sensitive NMR probe. ¹⁹F NMR can be used to study the local environment of the ligand when bound to a biological target, detecting conformational changes and interactions within the binding pocket.
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.org These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, leading to more efficient and targeted drug design. mdpi.comzenodo.org
Key opportunities for integrating AI/ML in this field include:
De Novo Design: Generative AI models can design novel molecular structures from scratch that are optimized for binding to a specific target. nih.gov These models can explore a vast chemical space to propose new fluorinated indole derivatives with potentially superior properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of a series of analogs with their biological activity. mdpi.com This allows for the virtual screening of new designs and prioritization of compounds for synthesis.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules, potentially identifying more efficient pathways than those conceived by chemists. acs.orgnih.gov
Toxicity Prediction: Deep learning models can be trained on large datasets of known toxic compounds to predict the potential toxicity of new molecular entities early in the discovery process, reducing late-stage failures. mdpi.com
| AI/ML Application | Objective | Potential Impact |
| Generative Models | Design novel molecules with desired properties (e.g., high affinity, low toxicity). | Accelerates lead discovery by exploring vast chemical space. nih.gov |
| QSAR/Predictive Modeling | Predict biological activity and physicochemical properties of unsynthesized compounds. | Prioritizes synthetic efforts and reduces the number of compounds that need to be made. mdpi.com |
| Retrosynthesis Planning | Propose efficient and viable synthetic routes to target compounds. | Optimizes chemical synthesis, saving time and resources. acs.org |
| Active Learning | Guide experiment selection to build more accurate predictive models with fewer data points. | Improves the efficiency of the entire drug discovery pipeline. nih.gov |
Development of Novel In Vitro Assay Systems for Mechanistic Elucidation
To fully understand the biological effects of 2-(6-fluoro-1H-indol-3-yl)ethylamine, it is essential to move beyond simple binding assays and develop more sophisticated in vitro systems that can probe its mechanism of action.
Future research should focus on:
High-Content Imaging (HCI): Using automated microscopy and fluorescent probes to simultaneously measure multiple cellular parameters (e.g., receptor internalization, downstream signaling pathway activation, cytoskeletal changes) in response to compound treatment.
Cell-Based Reporter Assays: Engineering cell lines to express a reporter gene (e.g., luciferase, GFP) under the control of a specific signaling pathway. These assays provide a direct readout of the functional consequences of receptor activation or inhibition.
Organoid Cultures: Utilizing 3D cell cultures that mimic the structure and function of human organs to test the compound's efficacy and toxicity in a more physiologically relevant context.
CRISPR-Cas9 Gene Editing: Employing CRISPR technology to knock out or modify specific genes in cell lines to confirm the biological target of the compound and dissect the signaling pathways involved in its activity.
Application as Research Tools and Chemical Probes in Biological Systems
A potent and selective molecule like 2-(6-fluoro-1H-indol-3-yl)ethylamine can be more than a therapeutic candidate; it can be a valuable tool for basic research. By modifying the parent compound, it can be transformed into a chemical probe to investigate complex biological processes. For instance, analogs of the compound have been developed as potent and selective 5-HT(1D) agonists, highlighting its potential as a tool to study the serotonergic system. nih.gov
Potential modifications and applications include:
Photoaffinity Labeling: Introducing a photoreactive group to the molecule allows for the formation of a covalent bond with its biological target upon UV irradiation. This enables the unambiguous identification of the target protein and its binding site.
Fluorescent Probes: Attaching a fluorophore to the compound would allow for its visualization within cells and tissues using fluorescence microscopy, providing insights into its subcellular localization and trafficking.
Biotinylated Probes: Adding a biotin (B1667282) tag facilitates the isolation and purification of the target receptor and its associated protein complexes for subsequent analysis by mass spectrometry.
Interdisciplinary Approaches in Chemical Biology and Material Science
The unique properties of the fluorinated indole scaffold can be exploited in interdisciplinary fields beyond medicinal chemistry.
Chemical Biology: As discussed above, modified versions of the compound can serve as powerful probes to dissect complex biological signaling pathways in living systems, bridging the gap between chemistry and biology. hilarispublisher.com
Material Science: The indole nucleus is an interesting electronic scaffold. Fluorinated indole derivatives have been synthesized as potential ligands for the construction of metal-organic frameworks (MOFs). nih.gov The specific electronic properties of 2-(6-fluoro-1H-indol-3-yl)ethylamine could be explored for the development of novel sensors, organic electronics, or functional materials.
Challenges and Prospects for Future Academic Discoveries in the Field
The future of research on 2-(6-fluoro-1H-indol-3-yl)ethylamine is bright, but not without challenges. A key hurdle will be achieving high selectivity for a specific biological target to minimize off-target effects. The development of regioselective synthetic methods for late-stage functionalization to rapidly build a library of analogs will also be critical. Furthermore, ensuring that computational predictions from AI/ML models translate to real-world experimental results remains a significant challenge. nih.gov
Despite these obstacles, the prospects for discovery are immense. The application of advanced spectroscopic techniques and novel in vitro assays promises to deliver a much deeper mechanistic understanding of how these compounds function at a molecular and cellular level. The integration of AI and machine learning will undoubtedly accelerate the discovery of new analogs with improved therapeutic profiles. nih.gov By embracing interdisciplinary collaborations, the unique properties of this fluorinated indoleamine can be harnessed not only for potential therapeutic applications but also as a sophisticated tool to probe biology and develop novel materials, ensuring a rich future for academic inquiry in this field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6-fluoro-1H-indol-3-yl)ethylamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated indole precursors. Key steps include alkylation of the indole nitrogen and subsequent functionalization of the ethylamine side chain. Catalysts such as palladium or copper (e.g., for cross-coupling reactions) and solvents like DMF or toluene under inert atmospheres are critical for achieving high yields . For example, palladium-catalyzed coupling reactions can introduce the fluoro-substituent at the 6-position of the indole ring, while reductive amination may be employed for methylamine incorporation. Temperature control (50–80°C) and moisture-free conditions are essential to minimize side reactions.
Table 1: Key Synthetic Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Indole alkylation | Pd(OAc)₂, CuI | DMF | 70°C | 60–75% |
| Amine functionalization | NaBH₃CN, MeNH₂ | THF | RT | 45–65% |
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the indole core and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is preferred, especially for resolving fluorine positioning in the indole ring . Polarized light microscopy can assess crystal purity.
Q. What safety protocols are advised for handling 2-(6-fluoro-1H-indol-3-yl)ethylamine?
- Methodological Answer : The compound requires handling in a fume hood with nitrile gloves and lab coats. Safety Data Sheets (SDS) recommend avoiding inhalation and skin contact due to potential neurotoxic effects. Storage should be in airtight containers under nitrogen at –20°C to prevent degradation. Spills should be neutralized with activated carbon and disposed of via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor selectivity vs. off-target effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the ethylamine or methyl groups.
Use computational docking (e.g., AutoDock Vina) to predict binding affinities for dopamine receptors (e.g., D4) versus off-targets like serotonin receptors .
Validate findings with orthogonal assays (e.g., radioligand binding, functional cAMP assays).
Table 2: Selectivity Profile Against Dopamine Receptors
| Receptor Subtype | % Inhibition at 1 µM | Assay Type | Reference |
|---|---|---|---|
| D4 | 95% | Radioligand | |
| D2 | <10% | Functional cAMP |
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the ethylamine side chain to improve water solubility without compromising blood-brain barrier penetration.
- Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., fluorinated indole ring). Deuterating labile C-H bonds can reduce first-pass metabolism .
- Pro-drug Approaches : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance oral bioavailability.
Q. How can researchers address discrepancies in crystallographic data vs. computational models?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., fluorine’s electronegativity altering electron density). Mitigation strategies include:
Multi-conformer refinement in SHELXL to model disorder in the indole ring .
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) to compare optimized geometries with experimental SC-XRD data.
Hirshfeld surface analysis to validate intermolecular interactions (e.g., H-bonding, π-stacking) in the crystal lattice.
Q. What in vitro assays are most suitable for evaluating neuroprotective or psychoactive potential?
- Methodological Answer :
- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity via lactate dehydrogenase (LDH) release assays.
- Calcium Imaging : Measure intracellular Ca²⁺ flux in HEK293 cells expressing dopamine receptors.
- Microglial Activation Assays : Quantify TNF-α and IL-6 levels in BV-2 cells to evaluate anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
